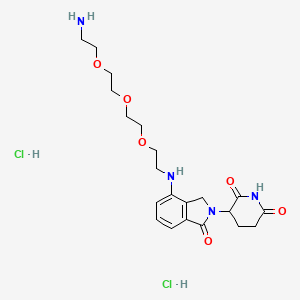
2-Amino-1,3-diazinan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1,3-diazinan-4-one is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring structure containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,3-diazinan-4-one can be achieved through several methods. One efficient approach involves the reaction of isoselenocyanates with hydrazine hydrate and aromatic aldehydes. This one-pot synthesis provides a simple and mild way to construct various derivatives in moderate to good yields . Another method involves the reaction of primary amines, carbon disulfide, hydrazine, and acyl chlorides in a four-component one-pot synthesis . These methods are advantageous due to their simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. The one-pot synthesis methods are particularly favored in industrial settings due to their efficiency and reduced need for purification steps.
化学反応の分析
Types of Reactions
2-Amino-1,3-diazinan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the amino and diazinane functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced derivatives.
科学的研究の応用
2-Amino-1,3-diazinan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2-Amino-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
2-Amino-1,3-diazinan-4-one can be compared with other similar compounds, such as:
1,2-Diazinane: Another isomer of diazinane with nitrogen atoms at different positions.
1,4-Diazinane:
Hexahydropyrimidine: A six-membered ring with two nitrogen atoms, similar to diazinanes.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C4H9N3O |
|---|---|
分子量 |
115.13 g/mol |
IUPAC名 |
2-amino-1,3-diazinan-4-one |
InChI |
InChI=1S/C4H9N3O/c5-4-6-2-1-3(8)7-4/h4,6H,1-2,5H2,(H,7,8) |
InChIキー |
JYOGSWWVWXIZLF-UHFFFAOYSA-N |
正規SMILES |
C1CNC(NC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B15135679.png)
![3-[1-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperidin-4-yl]-N-[3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-4-oxoquinazolin-7-yl]propanamide;ethane](/img/structure/B15135684.png)

![(3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15135693.png)



![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B15135734.png)

![9,10-Anthracenedione, 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-](/img/structure/B15135746.png)



